[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide

Thermal characterization Solid-state stability Counterion effects

Avoid multi-step in-house ylide synthesis. This para-methoxycarbonyl-substituted phosphonium bromide serves as a direct, semi-stabilized Wittig reagent for (E)-selective alkene formation. Key procurement attributes: • Eliminates 1-2 synthetic steps vs. in-house assembly from methyl 4-(bromomethyl)benzoate and triphenylphosphine. • Bromide counterion enables efficient ylide generation with standard bases (NaH, n-BuLi). • Distinct solid-state properties and higher melting point relative to chloride analog CAS 1253-47-0, improving storage stability.

Molecular Formula C27H24BrO2P
Molecular Weight 491.4 g/mol
CAS No. 1253-46-9
Cat. No. B073364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide
CAS1253-46-9
Molecular FormulaC27H24BrO2P
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C27H24O2P.BrH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
InChIKeyWUWDGVKUXDZLNU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium Bromide: Properties & Applications


[4-(Methoxycarbonyl)benzyl](triphenyl)phosphonium bromide (CAS 1253-46-9) is a quaternary phosphonium salt with the molecular formula C₂₇H₂₄BrO₂P and a molecular weight of 491.36 g/mol . This compound appears as a white to off-white crystalline solid and serves primarily as a Wittig reagent in organic synthesis, where it is deprotonated to form a phosphonium ylide that reacts with aldehydes or ketones to produce substituted alkenes . The compound contains a methoxycarbonyl (-COOCH₃) substituent at the para position of the benzyl ring, which functions as an electron-withdrawing group that influences ylide stability and subsequent Wittig reaction stereoselectivity .

Why This Phosphonium Salt Is Irreplaceable


Benzyltriphenylphosphonium salts as a class exhibit widely varying physical and chemical properties depending on (1) the nature and position of aryl ring substituents and (2) the counterion identity. Electron-withdrawing groups such as the para-methoxycarbonyl moiety alter ylide stability and Wittig reaction stereoselectivity relative to unsubstituted or electron-donating analogs . Furthermore, the bromide counterion in CAS 1253-46-9 imparts distinct solid-state characteristics compared to the corresponding chloride salt (CAS 1253-47-0), including elevated melting point [1] and differential crystallographic features [2], which directly affect handling, storage stability, and downstream reaction outcomes.

Quantified Differentiation Evidence


Counterion Effect on Melting Point

The bromide salt (CAS 1253-46-9) exhibits a melting point range of 252-258°C, which is approximately 17-28°C higher than that of the structurally identical chloride salt (CAS 1253-47-0) . This thermal difference is directly attributable to counterion identity and has implications for storage conditions and solid-state stability under ambient laboratory handling. While direct comparative stability studies under accelerated conditions are not identified, the higher melting point correlates with stronger lattice energy and reduced hygroscopic tendency relative to the chloride analog [1].

Thermal characterization Solid-state stability Counterion effects

Bromide-Specific Hydrogen Bonding Network

Single-crystal X-ray diffraction analysis of the title compound as its hemihydrate, C₂₇H₂₄O₂P⁺·Br⁻·0.5H₂O, reveals a specific intermolecular O-H⋯Br hydrogen bonding network between water of crystallization hydrogens and the bromide anion [1]. This structural feature is counterion-dependent and not replicable with the chloride salt, where the smaller chloride ion would form a distinct hydrogen bonding geometry and potentially different crystal packing. The P⁺-Br⁻ ion pair distance is 4.382 Å, and the triphenylphosphonium moiety phenyl rings adopt angles of 59.73(15)°, 79.15(14)°, and 82.81(17)° relative to C-P-C planes [2].

Crystallography Hydrogen bonding Counterion structure

Synthetic Yield by Conventional Reflux

The target compound has been prepared via reaction of methyl 4-(bromomethyl)benzoate with triphenylphosphine in refluxing toluene, yielding 81% after recrystallization with a melting point of 245-248°C for the hemihydrate form [1]. This yield falls within the reported 87-98% range for substituted-benzyltriphenylphosphonium bromides synthesized under microwave irradiation conditions [2]. No direct head-to-head comparison with the chloride analog under identical conditions is identified; the 81% yield represents a baseline for conventional thermal methods against which microwave-assisted syntheses may be benchmarked.

Synthesis yield Phosphonium salt preparation Reaction efficiency

NMR Reference Data for Identity and Purity

¹H NMR spectroscopic data (300 MHz, DMSO-d₆) are available for the target compound: δ 7.92-7.63 (m, 17H, aromatic protons), 7.11-7.08 (m, 2H, aromatic protons), 5.32-5.26 (m, 2H, benzylic CH₂), 3.32 (s, 3H, methoxy CH₃) . These characteristic resonances provide a reference fingerprint for batch identity confirmation. While the chloride analog would exhibit identical cation resonances, the presence of the bromide counterion may subtly influence chemical shifts in protic NMR solvents; however, no direct comparative NMR study of the bromide versus chloride salt under identical conditions was identified.

NMR spectroscopy Quality control Structural verification

Application Scenarios


Wittig Route to para-Methoxycarbonyl Styrenes

This compound is the reagent of choice when the target alkene product requires incorporation of a para-methoxycarbonylbenzylidene moiety. The electron-withdrawing methoxycarbonyl group yields a semi-stabilized ylide upon deprotonation, which generally favors (E)-alkene formation when reacted with aldehydes . The bromide counterion provides adequate leaving group character for ylide generation under standard basic conditions (e.g., NaH, n-BuLi, or NaHMDS in THF). Procurement of this specific phosphonium salt eliminates the need to synthesize the ylide precursor in-house from methyl 4-(bromomethyl)benzoate and triphenylphosphine, saving 1-2 synthetic steps in multistep sequences.

Crystal Engineering of Phosphonium Salts

The availability of high-quality single-crystal X-ray diffraction data [1] makes this compound suitable as a reference material for crystallographic studies of phosphonium salt solid-state structures, particularly for investigating counterion-dependent hydrogen bonding networks. The hemihydrate form crystallizes with well-defined O-H⋯Br interactions that can serve as a model system for studying halide ion coordination in phosphonium-based ionic solids.

Ionic Liquid and Phase-Transfer Catalyst Precursor

Phosphonium salts are established precursors for ionic liquids with applications in biphasic catalysis and phase-transfer reactions [2]. The para-methoxycarbonyl substituent introduces a modifiable ester functionality that can be hydrolyzed to the carboxylic acid or reduced to the benzyl alcohol, enabling further derivatization of the resulting ionic liquid scaffold. The bromide salt may be preferable to the chloride for certain anion metathesis protocols where bromide serves as a more labile leaving group.

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